molecular formula C15H10ClF3N4 B2545208 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole CAS No. 303144-93-6

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

Cat. No. B2545208
CAS RN: 303144-93-6
M. Wt: 338.72
InChI Key: MXKHIAKVSGHEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole, commonly known as 5-C3T, is a chemical compound used in a variety of scientific research applications. It is a member of the tetrazole family and is a nitrogen-containing heterocyclic aromatic compound. 5-C3T is a useful reagent for organic synthesis, as it can be used to create a range of compounds for medicinal, pharmaceutical, and industrial applications. It is also used in the synthesis of biologically active compounds and as a catalyst in the synthesis of other compounds. In addition, 5-C3T has been used to study the mechanism of action of various drugs and to explore the biochemical and physiological effects of various compounds.

Scientific Research Applications

Docking Studies and Structural Analysis

Tetrazole derivatives, including ones structurally similar to 5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole, have been studied for their molecular structure and potential biological activity. For instance, the docking studies and X-ray crystallography of certain tetrazole derivatives have been performed to understand their interaction within the active site of the cyclooxygenase-2 enzyme, highlighting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Coordination Polymers and Luminescence

The construction of metal–organic coordination polymers derived from tetrazole ligands has been explored, demonstrating various structural characteristics and luminescence properties. These compounds have shown potential applications in material science due to their solvent-dependent luminescence and magnetic behaviors (Sun et al., 2013).

Hydroarylation under Superelectrophilic Activation

Research on hydroarylation of tetrazoles under superelectrophilic activation has led to regioselective products, indicating the versatility of tetrazoles in synthetic chemistry for creating complex organic molecules (Lisakova et al., 2016).

Environmental Detection and Analysis

The determination of related UV filters in environmental samples, such as benzotriazoles and benzophenones, indicates the relevance of tetrazole derivatives in environmental science for tracking pollution and understanding the distribution of chemical compounds in ecosystems (Zhang et al., 2011).

Structural Elucidation and Analysis

The detailed structural analysis of related compounds through techniques such as Hirshfeld surface analysis has been employed to understand intermolecular interactions in the solid state, providing insights into the stability and potential applications of tetrazole derivatives in material science and drug design (Naveen et al., 2018).

properties

IUPAC Name

5-(3-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4/c16-13-6-2-4-11(8-13)14-20-21-22-23(14)9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKHIAKVSGHEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.